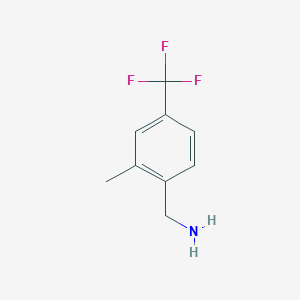

(2-甲基-4-(三氟甲基)苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

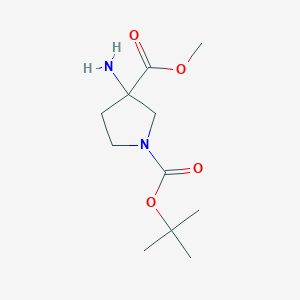

“(2-Methyl-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the IUPAC name [2-methyl-4-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is 1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is a liquid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.科学研究应用

1. Synthesis and Structural Analysis

The synthesis of compounds related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine has been a focus in several studies. For example, Aouine Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating the compound's structural complexity and diverse potential applications in chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

2. Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving similar compounds have been explored for their potential in cellular imaging and photocytotoxicity. Basu et al. (2014) investigated Iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).

3. Catalyst Development

Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine, which share a structural similarity to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine, have been used in catalyst development. Roffe et al. (2016) demonstrated their use in catalytic applications showing good activity and selectivity, signifying the importance of these compounds in the field of catalysis (Roffe et al., 2016).

4. Transfer Hydrogenation Reactions

In the realm of transfer hydrogenation reactions, Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its use in catalysis, achieving high conversions and TOF values, underscoring the compound's relevance in organic synthesis and potential industrial applications (Karabuğa et al., 2015).

5. Synthesis of Unsaturated Compounds

Ganesh Shimoga et al. (2018) focused on synthesizing 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the diverse synthetic routes and characterizations possible for compounds structurally related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine (Shimoga et al., 2018).

安全和危害

The compound has several hazard statements including H227, H302, H314, H315, H319, H335, and H412 . These codes correspond to different types of hazards associated with the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .

属性

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKHBXPGXRDHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727887 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine | |

CAS RN |

874571-73-0 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)